2-(3-(Difluoromethoxy)phenyl)naphthalene
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Overview
Description
2-(3-(Difluoromethoxy)phenyl)naphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethoxy)phenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-(difluoromethoxy)benzene as the primary starting materials.
Suzuki-Miyaura Coupling: A common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
2-(3-(Difluoromethoxy)phenyl)naphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethoxy)phenyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, naphthalene derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The compound’s difluoromethoxy group may enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Aminonaphthalenesulfonic Acids: These compounds are derived from naphthalene and contain amino and sulfonic acid groups.
Naphthalene Derivatives: Other naphthalene derivatives, such as naphthamide and arylnaphthalene lactones, have unique structural features and pharmacological activities
Uniqueness
2-(3-(Difluoromethoxy)phenyl)naphthalene is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Biological Activity
2-(3-(Difluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene structure. This unique configuration is believed to influence its biological activity, particularly in medicinal chemistry and pharmacology. The compound's potential applications span various fields, including cancer research and organic synthesis.
The chemical formula for this compound is C17H12F2O, with a molecular weight of 270.27 g/mol. The structural properties are outlined below:
Property | Value |
---|---|
Molecular Formula | C17H12F2O |
Molecular Weight | 270.27 g/mol |
IUPAC Name | 2-[3-(difluoromethoxy)phenyl]naphthalene |
InChI Key | KVLYNJVBXQLSMB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)F |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Similar naphthalene derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. The difluoromethoxy group may enhance the compound’s stability and lipophilicity, facilitating better interaction with biological targets.
Biological Activity Studies
Research has indicated that compounds with naphthalene structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies on related naphthoquinones have demonstrated their ability to induce oxidative stress and inhibit cancer cell proliferation through mechanisms involving redox cycling and reactive oxygen species (ROS) generation .
Case Study: Antiproliferative Activity
In a comparative study evaluating the antiproliferative effects of naphthoquinone derivatives, compounds were tested against human cancer cell lines such as DU-145 (prostate), MCF-7 (breast), and T24 (bladder). The results showed that certain derivatives exhibited potent cytotoxicity, with IC50 values ranging from 1.5 μM to higher concentrations depending on the structural modifications made to the base naphthoquinone structure .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other naphthalene derivatives:
Compound Type | Biological Activity | Notable Features |
---|---|---|
Aminonaphthalenesulfonic Acids | Varies; some exhibit anti-cancer properties | Contains amino and sulfonic acid groups |
Naphthamide | Moderate antiproliferative activity | Different substituents affect activity |
Arylnaphthalene Lactones | Antimicrobial properties | Unique lactone structure enhances activity |
The difluoromethoxy group in this compound may provide enhanced lipophilicity and stability compared to these other derivatives, potentially leading to improved bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C17H12F2O |
---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,17H |
InChI Key |
KVLYNJVBXQLSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
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